molecular formula C12H18N2 B1469119 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine CAS No. 1341667-01-3

1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine

Cat. No.: B1469119
CAS No.: 1341667-01-3
M. Wt: 190.28 g/mol
InChI Key: IRTYCYCINKGKTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine can be achieved through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another efficient method starts with an S N 2 reaction between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide .


Chemical Reactions Analysis

Amines, such as this compound, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .

Scientific Research Applications

Synthesis and Biological Evaluation

Azetidine derivatives, including 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine, have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The synthesis involves novel methods, including the cyclocondensation of Schiff’s bases with chloroacetyl chloride, showcasing the versatility of azetidine compounds in medicinal chemistry. These compounds have been demonstrated to exhibit antidepressant and nootropic activities in a dose-dependent manner, highlighting their potential for therapeutic use in central nervous system (CNS) disorders (Thomas et al., 2016).

Pharmacological Applications

Research into azetidine derivatives has also explored their pharmacological applications, including antimicrobial, antifungal, and anticancer activities. These studies have led to the development of novel azetidin-2-ones and thiazolidin-4-ones, demonstrating the broad spectrum of biological activities that these compounds can exhibit. Such research underpins the potential of azetidine derivatives in the development of new antimicrobial and anticancer therapies (Mistry & Desai, 2006).

Chemical Synthesis and Material Science

Beyond pharmacological applications, azetidine derivatives have found use in chemical synthesis and material science. For instance, azetidines and azetidin-2-ones have been studied for their thermal stability and reactivity with electrophiles and nucleophiles. Such properties are crucial for the synthesis of amides, alkenes, amines, and other heterocyclic compounds, demonstrating the utility of azetidines in the development of new synthetic methodologies and materials (Singh, D’hooghe, & Kimpe, 2008).

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-3-4-10(2)11(5-9)6-14-7-12(13)8-14/h3-5,12H,6-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTYCYCINKGKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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